(2-Hydroxyethyl)ammonium dihydrogen orthoborate

Metalworking Fluids Alkalinity Reserve Formulation Economy

Formulators face trade-offs between hydrolytic stability, boron density, and viscosity in alkanolamine borate systems. (2-Hydroxyethyl)ammonium dihydrogen orthoborate (MEA borate) solves this with a compact molecular weight (122.92 g/mol) and 8.80% boron content-28% higher than triethanolamine borate on an equal-mass basis. - Alkali reserve & corrosion: pH 7.0-8.7 buffering; electrochemical inhibition on Type 430 SS verified. - Crosslinking: Enables >30 wt% liquid concentrates; guar vortex closure <30 sec. - Wood preservation: Boron fixation at 0.1% efficacy against decay fungi, reducing leaching.

Molecular Formula C2H7NO.BH3O3
C2H10BNO4
Molecular Weight 122.92 g/mol
CAS No. 68425-67-2
Cat. No. B12298219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)ammonium dihydrogen orthoborate
CAS68425-67-2
Molecular FormulaC2H7NO.BH3O3
C2H10BNO4
Molecular Weight122.92 g/mol
Structural Identifiers
SMILESB(O)(O)O.C(CO)N
InChIInChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H
InChIKeyQIDCRGDFWRMBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is MEA Borate? An Evidence-Focused Profile


(2-Hydroxyethyl)ammonium dihydrogen orthoborate (CAS 68425-67-2), commonly referred to as monoethanolamine borate (MEA borate) or ethanolamine borate, is a 1:1 salt of boric acid and 2-aminoethanol with the molecular formula C₂H₁₀BNO₄ and a molecular weight of 122.92 g/mol [1]. It belongs to the alkanolamine borate class of organoborate esters, which function as alkaline buffering agents, corrosion inhibitors, crosslinkers, and boron-delivery vehicles across metalworking, oilfield, wood preservation, and catalyst applications. Regulatory obligations under EU REACH and CLP are documented under EC number 270-367-1, and the substance is prohibited from use in cosmetic products under Annex II of the EU Cosmetics Products Regulation [2].

Why MEA Borate Cannot Be Substituted Generically


Alkanolamine borates are not interchangeable commodities. Systematic NMR studies demonstrate that triethanolamine borate and triisopropanolamine borate hydrolyze via distinct mechanistic pathways, with the latter exhibiting markedly greater resistance to hydrolysis in both acidic and basic media [1]. Even within the same structural family, the number and steric bulk of N-hydroxyalkyl substituents control hydrolytic stability, aqueous solubility, and crosslinking kinetics. Additionally, MEA borate's lower molecular weight (122.92 g/mol) delivers a higher boron-equivalent alkali reserve per unit mass compared to bulkier alkanolamine borates—a critical parameter for metalworking-fluid alkalinity and biological stability [2]. These performance dimensions mean that substituting MEA borate with a generic 'borate ester' or even another alkanolamine borate without quantitative validation risks formulation failure in pH control, corrosion protection, or crosslinking efficiency.

Head-to-Head Evidence: MEA Borate Performance Comparisons


Alkali Reserve Density vs. Triethanolamine Borate

Monoethanolamine borate (MW 122.92 g/mol) contains 8.80% boron by weight, whereas triethanolamine borate (MW 156.98 g/mol) contains only 6.89% boron [1]. On an equal-mass basis, MEA borate delivers 1.28 × more boron to the formulation, which translates directly into higher alkali reserve per kilogram of additive. This structural advantage is explicitly cited in the patent literature: 'the monoethanolamine borate has low molecular weight, so that sufficient alkali reserve can be generated more easily on the premise of the same addition amount' [1].

Metalworking Fluids Alkalinity Reserve Formulation Economy

Stock-Solution Concentration and Crosslinking Speed vs. Inorganic Borates

In controlled oilfield crosslinking experiments, alkanolamine borate stock solutions (exemplified by triethanolamine borate) are freely water-soluble at concentrations exceeding 30% by weight and up to >95% [1]. By contrast, inorganic borates such as disodium tetraborate yield maximum stock solutions of approximately 5–10% at ambient temperature. When added to guar-based fracturing fluids, alkanolamine borates achieve instantaneous crosslinking with a vortex closure time of <30 seconds (Waring blender, 2,000 RPM), while inorganic crosslinkers require longer induction times and are more sensitive to shear and pressure [1]. Furthermore, effective crosslinking is achieved at polymer loadings of ≤30 pptg, substantially lower than the 40–50 pptg typically needed with inorganic borate crosslinkers.

Hydraulic Fracturing Guar Crosslinking Concentrate Stability

Leach Resistance and Low-Dose Efficacy in Wood Preservation vs. Boric Acid

In a standardized EN 113 decay test using Norway spruce (Picea abies) specimens, a preservative formulation combining boric acid with ethanolamine and a quaternary ammonium compound achieved full resistance against three wood-decay fungi (Antrodia vaillantii, Gloeophyllum trabeum, Trametes versicolor) at a boron concentration as low as cB = 0.1% [1]. The addition of ethanolamine was shown to slightly improve boron fixation and reduce leaching relative to boric acid alone [1]. Higher fungal species such as blue-stain fungi required 5–10 × concentration increases, providing a clear dose-response benchmark.

Wood Preservation Boron Fixation Fungal Decay Resistance

Near-Neutral pH Buffering vs. Boric Acid

Commercial monoethanolamine borate (85% active) maintains an aqueous formulation pH between 7.0 and 8.7 under typical use conditions . In contrast, boric acid buffers most effectively at pH 9.2–10.0 (pKₐ 9.24). This difference of approximately 1–2 pH units is chemically meaningful: the lower, near-neutral buffering window of MEA borate avoids the alkaline pH range that can saponify ester-based lubricants, accelerate aluminum corrosion, or cause skin irritation in operator-contact scenarios.

pH Stabilization Buffer Selection Formulation Compatibility

Acidic Corrosion Inhibition on Stainless Steel

Potentiodynamic polarization measurements on Type 430 stainless steel in 0.5 M H₂SO₄ demonstrated that the addition of synthesized MEA borate (prepared at a 2:1 MEA:BA molar ratio) increases polarization resistance relative to the uninhibited acid solution [1]. While direct comparison with a benchmark inhibitor (e.g., sodium nitrite or benzotriazole) was not included in this study, the data confirm that MEA borate adsorbs onto the metal surface and confers general corrosion protection in a strong-acid environment.

Corrosion Inhibition Acid Pickling Oil & Gas Well Acidizing

Procurement-Ready Application Scenarios for MEA Borate


High-Alkalinity Metalworking Fluid Concentrates

Formulators of synthetic and semi-synthetic metalworking fluids can exploit MEA borate's 8.80% boron content—28% greater than triethanolamine borate on an equal-mass basis [1]—to maximize alkali reserve while minimizing concentrate viscosity. The near-neutral buffering range (pH 7.0–8.7) also reduces the risk of aluminum staining and operator skin irritation compared to higher-pH borax-based systems.

Hydraulic Fracturing Crosslinker Concentrates

Alkanolamine borates, including MEA borate, enable ready-to-use liquid crosslinker concentrates at concentrations exceeding 30% by weight and deliver instantaneous guar crosslinking with vortex closure times under 30 seconds [2]. Procurement teams supporting shale operations can replace dilute inorganic borate solutions with high-concentration MEA borate packs, cutting freight weight and simplifying on-site mixing logistics.

Low-Leach Wood Preservative Formulations

For timber treatment under biocidal-product regulatory frameworks, incorporating MEA borate as the ethanolamine source improves boron fixation and allows efficacy against decay fungi at boron concentrations as low as 0.1% [3]. This reduces chemical consumption and environmental leaching relative to boric acid-only formulations, aligning with EU Biocidal Products Regulation requirements.

Acidic Industrial Cleaning and Pickling Baths

MEA borate has demonstrated electrochemical corrosion inhibition on Type 430 stainless steel in 0.5 M sulfuric acid [4]. Although quantitative benchmarking against nitrite or molybdate inhibitors is still needed, this supports exploratory use in acid-pickling, descaling, and oil-well acidizing where conventional inhibitors face toxicological or environmental constraints.

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